Fmoc-D-homoArg(Mtr)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-methyl-homoarginine, is a derivative of homoarginine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a methoxytrityl (Mtr) protecting group on the side chain. It plays a significant role in peptide synthesis as a building block for various peptides and proteins, particularly due to its favorable properties in solid-phase peptide synthesis.
Fmoc-D-homoArg(Mtr)-OH is classified as a protected amino acid derivative. It is primarily utilized in peptide synthesis, where the Fmoc group allows for mild deprotection conditions, making it suitable for constructing complex peptide chains.
The synthesis of Fmoc-D-homoArg(Mtr)-OH typically involves solid-phase peptide synthesis (SPPS). The process can be broken down into several key steps:
Fmoc-D-homoArg(Mtr)-OH participates in several chemical reactions during peptide synthesis:
These reactions are crucial for constructing peptides with specific sequences and functionalities.
The mechanism of action for Fmoc-D-homoArg(Mtr)-OH primarily revolves around its incorporation into peptides that interact with biological targets. Peptides containing homoarginine have been shown to exhibit various pharmacological activities, including antimicrobial and antiviral properties. They may also influence cellular signaling pathways due to their structural similarities to natural arginine-containing peptides involved in nitric oxide production and other physiological processes.
Fmoc-D-homoArg(Mtr)-OH is widely used in scientific research and applications:
Fmoc-D-homoArg(Mtr)-OH (C₃₂H₃₈N₄O₇S; MW 622.7 g/mol) presents unique challenges in SPPS due to its D-configuration, extended side chain, and acid-sensitive Mtr protecting group. Optimization focuses on three areas:
Coupling Efficiency: The steric bulk of the Mtr group necessitates extended coupling times (60–90 min) and activated reagents. HATU/OxymaPure® in DMF achieves >98% coupling efficiency by reducing racemization risks, while COMU/DIPEA shows superior performance in microwave-assisted SPPS (50°C, 30 min) [8]. Pre-activation protocols minimize diketopiperazine formation during subsequent couplings [4].
Deprotection Kinetics: Mtr removal requires prolonged TFA exposure (2–4 hr) with scavengers (EDT, water) to prevent cationic side reactions. This limits applicability in peptides with >2 homoarginine residues due to cumulative aspartimide/oxazolone risks [4] [9].
Solvent Engineering: Substituting DMF with N-butylpyrrolidone (NBP) improves solubility by 40% and reduces aggregation in hydrophobic sequences. This green solvent also enhances Fmoc-deprotection kinetics (20% piperidine/NBP, 3 min) [5].
Table 1: Optimized Coupling Reagents for Fmoc-D-homoArg(Mtr)-OH
Reagent System | Coupling Time | Yield (%) | Racemization Risk |
---|---|---|---|
HATU/OxymaPure®/DIPEA | 60 min | 98.5 | Low |
COMU/DIPEA (microwave) | 30 min | 97.2 | Moderate |
DIC/HOBt | 90 min | 92.1 | High |
The Mtr group (4-methoxy-2,3,6-trimethylbenzenesulfonyl) offers moderate stability but suffers from slow cleavage kinetics. Emerging alternatives include:
Orthogonal Protection Schemes: Bis-Boc protection (removable with mild TFA) prevents δ-lactam formation during activation but requires synthetic redesign. The electron-withdrawing NO₂ group (cleavable with SnCl₂ in 2-MeTHF at 55°C) suppresses guanidinium nucleophilicity, enabling high-purity synthesis of arginine-rich peptides [5] [9].
Acid-Labile Innovations: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) demonstrates 2× faster deprotection than Mtr under standard TFA cocktails. Its bicyclic structure enhances steric shielding, reducing lactamization by 70% compared to Mtr [3] [9].
Stability-Lability Balance: Mtr’s half-life in DMF (48 hr) exceeds Pmc’s (12 hr), making it preferable for long syntheses. However, Pbf’s optimized cleavage (95% TFA, 1–2 hr) minimizes side reactions in complex peptides [4] [9].
Table 2: Protecting Group Performance in Homoarginine Derivatives
Protecting Group | Deprotection Time (TFA) | δ-Lactam Suppression | Solubility in DMF (g/L) |
---|---|---|---|
Mtr | 2–4 hours | Moderate | 85 |
Pbf | 1–2 hours | High | 112 |
Pmc | 1.5–3 hours | Moderate-High | 93 |
NO₂ | Non-acidic (SnCl₂) | Excellent | 68 |
Stereoselective synthesis of D-homoarginine precursors is critical for Fmoc-D-homoArg(Mtr)-OH production. Key methodologies:
Chiral Pool Utilization: L-lysine serves as a template for stereoinversion via diazotization. Treatment with NaNO₂/HCl generates a meso-intermediate, resolved using L-tartrate salts to yield D-homoarginine precursors with >99% ee [8].
Asymmetric Catalysis: Rhodium-catalyzed hydrogenation of N-acyl dehydrohomoarginine derivatives with DuPhos ligands achieves 97% ee. This method enables gram-scale production of enantiopure D-homoarginine, though Mtr protection must follow post-hydrogenation to avoid catalyst poisoning [4].
Enzymatic Resolution: Lipase B (Candida antarctica) selectively deacetylates L-enantiomers from N-acetyl-DL-homoarginine, leaving D-isomers intact (ee >98%). This green process operates in aqueous buffer (pH 7.0, 37°C), though scalability requires optimization [8].
Table 3: Enantiomeric Control Methods for D-Homoarginine Synthesis
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7